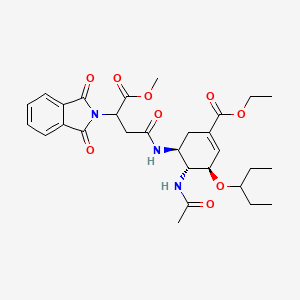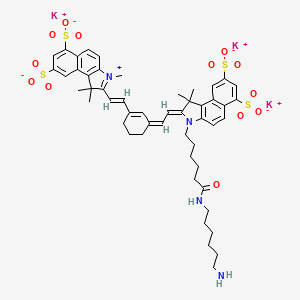![molecular formula C46H52F4N6O14S B12389882 N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12389882.png)
N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidinone core, the introduction of the fluorophenyl and pyrazolyl groups, and the final coupling with the dihydroxybutanedioic acid. Each step requires specific reaction conditions, such as temperature, solvents, and catalysts, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Einführung von Sauerstoffatomen oder Entfernung von Wasserstoffatomen.
Reduktion: Addition von Wasserstoffatomen oder Entfernung von Sauerstoffatomen.
Substitution: Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nukleophile (z. B. Natriumazid). Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu einem Keton oder Aldehyd führen, während die Reduktion zu einem Alkohol oder Amin führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was es zu einem wertvollen Zwischenprodukt in der organischen Synthese macht.
Biologie
In der biologischen Forschung kann die Verbindung als Sonde dienen, um spezifische biochemische Pfade zu untersuchen, oder als Ligand, um Rezeptor-Ligand-Interaktionen zu untersuchen.
Medizin
In der Medizin könnte die Verbindung auf ihre potenziellen therapeutischen Eigenschaften, wie z. B. entzündungshemmende, krebshemmende oder antimikrobielle Aktivitäten, untersucht werden.
Industrie
Im Industriesektor kann die Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften Anwendungen bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen finden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die an diesen Interaktionen beteiligten Pfade können durch Techniken wie molekulares Docking und biochemische Assays aufgeklärt werden.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can be elucidated through techniques such as molecular docking and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Pyrimidinonderivate mit Fluorphenyl- und Pyrazolyl-Gruppen. Diese Verbindungen können ähnliche chemische Eigenschaften und biologische Aktivitäten aufweisen.
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihrer spezifischen Kombination von funktionellen Gruppen, die im Vergleich zu anderen ähnlichen Verbindungen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen können.
Eigenschaften
Molekularformel |
C46H52F4N6O14S |
|---|---|
Molekulargewicht |
1021.0 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C38H40F4N6O2S.2C4H6O6/c1-4-46(5-2)18-19-47(23-27-6-10-30(11-7-27)31-12-14-33(15-13-31)38(40,41)42)35(49)25-48-24-32(20-29-21-43-45(3)22-29)36(50)44-37(48)51-26-28-8-16-34(39)17-9-28;2*5-1(3(7)8)2(6)4(9)10/h6-17,21-22,24H,4-5,18-20,23,25-26H2,1-3H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 |
InChI-Schlüssel |
BCBWEOPNBBMTKX-WBPXWQEISA-N |
Isomerische SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[9-[(2R,3S,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12389804.png)




![(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12389843.png)

![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)




